molecular formula C23H22N4O4S B12148744 (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12148744
M. Wt: 450.5 g/mol
InChI Key: VMYQEHQKHWGQHC-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolo[3,2-b][1,2,4]triazine core, which is fused with various functional groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with a thiazolo[3,2-b][1,2,4]triazine precursor under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H22N4O4S/c1-26(2)16-8-5-14(6-9-16)13-20-22(29)27-23(32-20)24-21(28)17(25-27)11-15-7-10-18(30-3)19(12-15)31-4/h5-10,12-13H,11H2,1-4H3/b20-13-

InChI Key

VMYQEHQKHWGQHC-MOSHPQCFSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.